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molecular formula C10H11BrO3 B1341061 3-Bromo-4-isopropoxybenzoic acid CAS No. 213598-20-0

3-Bromo-4-isopropoxybenzoic acid

Cat. No. B1341061
M. Wt: 259.1 g/mol
InChI Key: NRSJYUSYBNFGAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09255090B2

Procedure details

To a solution of 3-bromo-4-isopropoxy-benzoic acid isopropyl ester (5.32 g, 17.7 mmol, 1 eq.) in EtOH (100 mL), 1M aq. NaOH soln. (80 mL) was added. The resulting solution was heated at 80° C. for 18 hours, then concentrated in vacuo. The resulting aq. layer was carefully acidified with 2N aq. HCl soln. The mixture was extracted with DCM (3×100 mL). The comb. org. phases were dried over MgSO4 and concentrated in vacuo to give 3-bromo-4-isopropoxy-benzoic acid. The product was used without further purification.
Name
3-bromo-4-isopropoxy-benzoic acid isopropyl ester
Quantity
5.32 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:4][C:5](=[O:17])[C:6]1[CH:11]=[CH:10][C:9]([O:12][CH:13]([CH3:15])[CH3:14])=[C:8]([Br:16])[CH:7]=1)(C)C>CCO.[OH-].[Na+]>[Br:16][C:8]1[CH:7]=[C:6]([CH:11]=[CH:10][C:9]=1[O:12][CH:13]([CH3:15])[CH3:14])[C:5]([OH:17])=[O:4] |f:2.3|

Inputs

Step One
Name
3-bromo-4-isopropoxy-benzoic acid isopropyl ester
Quantity
5.32 g
Type
reactant
Smiles
C(C)(C)OC(C1=CC(=C(C=C1)OC(C)C)Br)=O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
(80 mL) was added
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with DCM (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
phases were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=O)O)C=CC1OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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